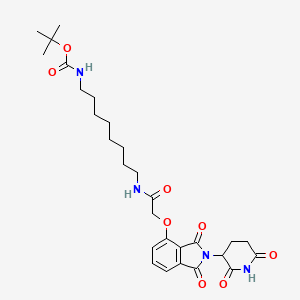

Thalidomide-O-amido-C8-NHBoc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O8/c1-28(2,3)40-27(38)30-16-9-7-5-4-6-8-15-29-22(34)17-39-20-12-10-11-18-23(20)26(37)32(25(18)36)19-13-14-21(33)31-24(19)35/h10-12,19H,4-9,13-17H2,1-3H3,(H,29,34)(H,30,38)(H,31,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKJVZKHWPVYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thalidomide-O-amido-C8-NHBoc: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-amido-C8-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its structure, properties, and its role as a Cereblon (CRBN) E3 ligase ligand. While a specific, publicly available synthesis protocol for this molecule is not detailed in the scientific literature, this guide outlines a plausible multi-step synthesis based on established chemical methodologies for analogous compounds. Furthermore, it describes the general mechanism of action for PROTACs utilizing this linker and provides conceptual diagrams for relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction

This compound is a synthetic, bifunctional molecule that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a linker and an E3 ubiquitin ligase-binding moiety in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound incorporates a thalidomide derivative, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This is connected via an eight-carbon alkyl chain with an amide linkage to a Boc (tert-butyloxycarbonyl) protected amine. The Boc-protected amine provides a stable, yet readily deprotectable handle for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a phthalimide group, a glutarimide ring (together forming the thalidomide core), a C8 alkyl chain connected via an ether and an amide linkage, and a terminal Boc-protected amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1950635-34-3 | [2][3][4] |

| Molecular Formula | C₂₈H₃₈N₄O₈ | [4] |

| Molecular Weight | 558.62 g/mol | [3] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in DMSO (predicted) | General chemical knowledge |

| Storage | -20°C for long-term storage | [3] |

Role in PROTAC Technology

This compound is a key component in the synthesis of PROTACs that hijack the CRBN E3 ligase. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the molecule, after deprotection of the Boc group and conjugation to a target-specific ligand, binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Mechanism of Action: PROTAC-mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using a thalidomide-based linker like this compound is illustrated in the following diagram.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned in three main stages:

-

Synthesis of a Boc-protected amino-amido-C8-alcohol.

-

Activation of the alcohol.

-

Coupling with a hydroxythalidomide derivative.

Table 2: Reagents and Solvents for Proposed Synthesis

| Reagent/Solvent | Purpose |

| 8-aminocaprylic acid | Starting material for the linker |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection of the amine |

| N-Hydroxysuccinimide (NHS) | Activation of the carboxylic acid |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| 8-amino-1-octanol | Linker extension |

| Methanesulfonyl chloride (MsCl) | Activation of the alcohol |

| Triethylamine (TEA) | Base |

| 4-Hydroxythalidomide | E3 ligase ligand precursor |

| Sodium hydride (NaH) | Base for ether synthesis |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Ethyl acetate (EtOAc) | Extraction solvent |

| Hexanes | Eluent for chromatography |

| Saturated sodium bicarbonate solution | Aqueous wash |

| Brine | Aqueous wash |

| Anhydrous sodium sulfate | Drying agent |

| Silica gel | Stationary phase for chromatography |

Step 1: Synthesis of tert-butyl (8-hydroxyoctyl)carbamate

A potential first step involves the Boc protection of one of the amino groups of a suitable C8 diamine precursor.

Protocol:

-

Dissolve 8-amino-1-octanol in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-((tert-butoxycarbonyl)amino)octyl methanesulfonate

The terminal alcohol is then activated, for example, by mesylation.

Protocol:

-

Dissolve the product from Step 1 in anhydrous DCM at 0 °C.

-

Add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Synthesis of a Thalidomide-O-C8-NHBoc precursor

The activated linker is then coupled with a hydroxythalidomide derivative.

Protocol:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Slowly add a solution of 4-hydroxythalidomide (1.0 equivalent) in DMF at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of the product from Step 2 (1.1 equivalents) in DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Amidation to yield this compound

The final step would involve the formation of the amide bond. A more direct route might involve starting with a precursor that already contains the amide linkage. The above is one of several plausible routes.

Note: The protocols provided are generalized and would require optimization for specific laboratory conditions.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its structure is rationally designed to incorporate a CRBN E3 ligase binding moiety, a linker of sufficient length to facilitate ternary complex formation, and a protected amine for conjugation to a target-specific ligand. While detailed experimental data and a definitive synthesis protocol are not widely published, this guide provides a solid foundation for understanding its properties, its role in PROTAC development, and a plausible approach to its synthesis. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly grow.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]

- 3. This compound|1950635-34-3|COA [dcchemicals.com]

- 4. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]

The Role of Thalidomide-O-amido-C8-NHBoc in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Thalidomide-O-amido-C8-NHBoc, a critical chemical building block in the field of targeted protein degradation. We will explore its structure, function, and application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to eliminate disease-causing proteins. This document details the underlying mechanism of action, provides representative quantitative data, outlines comprehensive experimental protocols for its use, and includes visualizations of key biological pathways and experimental workflows to guide researchers in this domain.

Introduction: The PROTAC Revolution and the Need for Modular Building Blocks

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy a target protein of interest (POI).[2][3]

A PROTAC molecule consists of three essential components:

-

A "warhead" ligand that binds to the target protein (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A flexible linker that connects the two ligands.[4]

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[2][5]

The development of effective PROTACs often requires the empirical testing of various linkers, warheads, and E3 ligase ligands. This has created a demand for modular, pre-functionalized chemical building blocks that can streamline the synthesis of PROTAC libraries.[6] this compound is one such critical building block.

This compound: Structure and Function

This compound is a synthetic E3 ligase ligand-linker conjugate designed for the efficient construction of PROTACs.[7][8] Its structure incorporates the key features necessary for its function:

-

Thalidomide Moiety: This part of the molecule is a well-characterized ligand for the Cereblon (CRBN) protein.[9][10] CRBN is a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex, making it a frequently recruited E3 ligase in PROTAC design.[5][9]

-

C8 Alkyl Linker: An eight-carbon alkyl chain connects the thalidomide moiety to the reactive handle. The length and flexibility of the linker are critical parameters that influence the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), thereby affecting degradation efficiency.[1][11]

-

Boc-Protected Amine (NHBoc): The linker terminates in an amine group protected by a tert-butyloxycarbonyl (Boc) group.[12][13] This protecting group renders the amine unreactive, allowing for other chemical modifications if needed. It can be easily removed under acidic conditions to reveal a primary amine (-NH2), which serves as a convenient chemical handle for conjugation to a POI ligand, typically via amide bond formation.[6][12]

Mechanism of Action

A PROTAC synthesized using this compound operates catalytically to induce protein degradation. The process is a cycle that can be broken down into several key steps, as illustrated below.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. mdpi.com [mdpi.com]

- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]

- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]

- 13. This compound|1950635-34-3|COA [dcchemicals.com]

The Core Mechanism of Thalidomide-O-amido-C8-NHBoc in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action for PROTACs (Proteolysis Targeting Chimeras) utilizing the Thalidomide-O-amido-C8-NHBoc moiety as the E3 ligase-recruiting element. It delves into the molecular interactions, key quantitative parameters, and detailed experimental protocols for characterization.

Introduction to Thalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. This is accomplished by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. Thalidomide and its derivatives have emerged as highly effective E3 ligase recruiters, specifically targeting the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The use of thalidomide-based ligands is advantageous due to their well-established binding to CRBN, favorable drug-like properties, and the extensive knowledge base surrounding their clinical use.

The "this compound" is a chemical entity designed for the synthesis of such PROTACs. It consists of the core thalidomide structure, which binds to CRBN, connected to an 8-carbon alkyl chain linker via an amide bond. The terminal "NHBoc" (tert-butyloxycarbonyl) is a common protecting group for an amine. In the final PROTAC molecule, this Boc group is removed to allow for the covalent attachment of the POI-binding ligand. Therefore, the active component within the PROTAC is the thalidomide-O-amido-C8-NH- moiety.

Mechanism of Action

The mechanism of action of a thalidomide-based PROTAC can be broken down into a catalytic cycle involving several key steps:

-

Ternary Complex Formation : The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target POI, the PROTAC molecule, and the CRBN E3 ligase. The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. The stability and conformation of this ternary complex are critical determinants of the efficiency of the subsequent steps.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

-

PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting in a catalytic manner. This allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Signaling Pathway Diagram

The Role of Thalidomide-O-amido-C8-NHBoc as a Cereblon E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the targeted degradation of pathogenic proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest. Thalidomide and its derivatives are prominent ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This technical guide focuses on Thalidomide-O-amido-C8-NHBoc, a functionalized thalidomide derivative designed for incorporation into PROTACs. We will delve into its mechanism of action, present illustrative quantitative data for thalidomide-based PROTACs, provide detailed experimental protocols for key characterization assays, and visualize the underlying biological and experimental frameworks.

Core Concepts: Cereblon-Mediated Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases are key players in the UPS, as they provide substrate specificity for ubiquitination. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.

Cereblon (CRBN) acts as a substrate receptor within the Cullin 4A/B-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] Thalidomide and its analogs, including this compound, bind to a specific pocket in Cereblon.[1][2] This binding event modulates the substrate specificity of the CRL4^CRBN complex, enabling it to recognize and ubiquitinate proteins that it would not normally target. PROTACs exploit this by chemically linking a thalidomide derivative to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of PROTACs brings the target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation.[3]

This compound is an E3 ligase ligand-linker conjugate. It comprises three key components:

-

Thalidomide derivative: This moiety serves as the high-affinity ligand for the Cereblon E3 ligase.[4]

-

C8 alkyl chain: This acts as a linker component, providing spatial separation between the Cereblon ligand and the point of attachment for the POI ligand.[5]

-

Boc-protected amine (NHBoc): This protecting group allows for the straightforward chemical conjugation of a POI ligand, completing the synthesis of the final PROTAC molecule.[5][6]

Quantitative Data for Thalidomide-Based Cereblon Ligands and PROTACs

Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon

| Compound | Binding Assay | Kd / IC50 (µM) | Reference |

| Thalidomide | FRET-based competitive binding | Ki = 4.4 | [7] |

| (S)-Thalidomide | Competitive elution assay | ~10-fold stronger binding than (R)-thalidomide | [8] |

| Lenalidomide | TR-FRET | IC50 = 2.694 | [9] |

| Pomalidomide | Not Specified | Not Specified |

Table 2: In Vitro Performance of the Thalidomide-Based PROTAC dBET1

| Parameter | Assay | Value | Reference |

| Ternary Complex Formation | |||

| dBET1 with BRD4 and CRBN | AlphaLISA | EC50 for ternary complex formation | [10] |

| Protein Degradation | |||

| BRD4 Degradation | Western Blot | DC50 < 100 nM | [10] |

Experimental Protocols

The successful development of a PROTAC requires a suite of biophysical and cell-based assays to characterize its activity at each step of the degradation pathway. Below are detailed methodologies for key experiments.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of the E3 ligase ligand or the full PROTAC to Cereblon. It is a competitive binding assay where the test compound displaces a fluorescently labeled tracer from the Cereblon protein, leading to a decrease in the FRET signal.[11][12]

Materials:

-

GST-tagged human Cereblon protein[11]

-

Thalidomide-Red tracer (or other suitable fluorescently labeled thalidomide analog)[11]

-

Europium cryptate-labeled anti-GST antibody[11]

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

Test compounds (e.g., this compound)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dispense the test compound dilutions into the 384-well plate.

-

Add a pre-mixed solution of GST-tagged Cereblon and Europium cryptate-labeled anti-GST antibody to each well.

-

Add the Thalidomide-Red tracer to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and plot the data against the test compound concentration to determine the IC50 value.

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled HaloTag®-E3 ligase fusion (acceptor).[13]

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc®-POI fusion

-

Plasmid encoding HaloTag®-CRBN fusion

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)

-

Nano-Glo® Live Cell Substrate

-

Opti-MEM® I Reduced Serum Medium

-

PROTAC of interest

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.

-

Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

-

Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

-

Remove the culture medium from the cells and add the HaloTag® ligand solution. Incubate for the recommended time.

-

Prepare serial dilutions of the PROTAC in Opti-MEM®.

-

Add the PROTAC dilutions to the cells.

-

Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.

-

Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration.

Protein Degradation Assay (Western Blot)

This is a standard biochemical technique to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibodies for the POI and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein levels and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualizations

Caption: Mechanism of PROTAC-mediated protein degradation via the Cereblon E3 ligase.

Caption: Experimental workflow for the characterization of a Cereblon-based PROTAC.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Degradation and PROTACs [worldwide.promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]

- 6. This compound|1950635-34-3|COA [dcchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. revvity.com [revvity.com]

- 12. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 13. Ternary Complex Formation [worldwide.promega.com]

The Strategic Role of the Boc Protecting Group in the PROTAC Precursor: Thalidomide-O-amido-C8-NHBoc

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the modular synthesis of many PROTACs is the use of protecting groups to control reactivity and enable sequential conjugation of the E3 ligase ligand and the target protein binder. This technical guide focuses on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in Thalidomide-O-amido-C8-NHBoc , a key building block for constructing cereblon (CRBN)-recruiting PROTACs.

Thalidomide and its derivatives are potent ligands for the E3 ubiquitin ligase cereblon[1][2]. By incorporating a thalidomide moiety, a PROTAC can hijack the CRBN E3 ligase complex to ubiquitinate a specific protein of interest, marking it for degradation. This compound provides the thalidomide "warhead" attached to an eight-carbon alkyl linker, terminating in a Boc-protected amine. The Boc group serves as a temporary shield for the reactive primary amine, allowing for controlled, stepwise synthesis of the final PROTAC molecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in subsequent synthetic steps.

| Property | Value | Source/Method |

| Molecular Formula | C₂₉H₄₀N₄O₇ | Calculated |

| Molecular Weight | 556.65 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM | General knowledge for PROTAC building blocks |

| Storage | Store at -20°C for long-term stability | General recommendation for complex organic molecules |

Synthesis and the Role of the Boc Group

The synthesis of this compound involves the conjugation of a thalidomide derivative with a bifunctional C8 linker that is mono-protected with a Boc group. A plausible synthetic route is outlined below.

References

The Strategic Role of the C8 Alkyl Chain in Thalidomide-O-amido-C8-NHBoc PROTAC Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to their efficacy. This technical guide delves into the specific function and significance of the C8 alkyl chain within the widely utilized Thalidomide-O-amido-C8-NHBoc linker, a key building block for constructing potent PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase.

Core Function of the C8 Alkyl Linker

The C8 alkyl chain in the this compound linker serves as a critical spacing and conformational element that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase. The length and composition of this linker are not arbitrary; they are determining factors for a PROTAC's degradation efficiency (DC50 and Dmax) and its overall pharmacological profile.

The primary functions of the C8 alkyl chain include:

-

Optimal Positioning: The eight-carbon chain provides the necessary length and flexibility to orient the target protein and CRBN in a productive conformation that facilitates the transfer of ubiquitin from the E2 conjugating enzyme to a lysine residue on the target protein. This spatial arrangement is paramount for efficient polyubiquitination and subsequent degradation by the 26S proteasome.

-

Hydrophobicity and Permeability: Alkyl chains are inherently hydrophobic, which can enhance the cell permeability of the PROTAC molecule, a crucial factor for reaching its intracellular targets. However, excessive hydrophobicity can lead to poor solubility and off-target effects. The C8 length often represents a balance, providing sufficient lipophilicity for membrane traversal without compromising aqueous solubility to an extent that would hinder bioavailability.

-

Influence on Ternary Complex Stability: The conformational flexibility of the alkyl chain allows the PROTAC to adopt a favorable conformation for cooperative binding within the ternary complex. This can impact the stability of the complex, which in turn correlates with the efficiency of protein degradation.

Quantitative Analysis of a C8 Linker-Containing PROTAC

| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| AR-PROTAC-C8 | Androgen Receptor (AR) | LNCaP | 0.1 | >90 |

| AR-PROTAC-C8 | Androgen Receptor (AR) | VCaP | 0.04 | >90 |

This data is based on findings for the PROTAC degrader ARD-2585, which utilizes a C8 linker.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.

Synthesis of a PROTAC using Thalidomide-O-amido-C8-NH2

This protocol outlines the general steps for conjugating the Thalidomide-O-amido-C8-NH2 linker to a target protein ligand possessing a carboxylic acid functional group.

Materials:

-

Thalidomide-O-amido-C8-NH2

-

Target protein ligand with a carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add DCC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Thalidomide-O-amido-C8-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

-

PROTAC of interest

-

Cell line expressing the target protein

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Normalize the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with thalidomide-based PROTACs.

Caption: Mechanism of PROTAC-induced protein degradation.

Caption: General experimental workflow for PROTAC evaluation.

Caption: Logical relationship of the C8 linker to PROTAC efficacy.

The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Tragedy to Targeted Therapeutics

The story of thalidomide is a stark reminder of the complex and often unpredictable nature of pharmacology. Initially introduced as a sedative in the 1950s, its devastating teratogenic effects led to a global medical crisis.[1][] However, decades of research have resurrected thalidomide and its analogs, not as sedatives, but as powerful tools in the fight against cancer and other diseases.[1][][3] The pivotal discovery was the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1][4][5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][][6]

This understanding of thalidomide's mechanism of action laid the groundwork for a revolutionary new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules designed to hijack the UPS to selectively eliminate disease-causing proteins.[7][8] They consist of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[1][7][9] Thalidomide and its derivatives have become mainstays as CRBN-recruiting ligands in PROTAC design due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][] This technical guide provides an in-depth exploration of the core principles governing the design of thalidomide-based PROTACs.

Core Signaling Pathway: The Ubiquitin-Proteasome System Hijacked

The mechanism of action of a thalidomide-based PROTAC is a sophisticated subversion of the natural protein degradation pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][7] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[6][7] The attachment of a polyubiquitin chain acts as a molecular "tag," marking the target protein for recognition and degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[7]

The catalytic cycle of a thalidomide-based PROTAC.

Key Components of Thalidomide-Based PROTACs

The efficacy of a thalidomide-based PROTAC is a delicate interplay between its three core components: the E3 ligase ligand, the linker, and the warhead.

E3 Ligase Ligand: The Thalidomide Core and Its Derivatives

Thalidomide and its analogs, including lenalidomide and pomalidomide, are the foundational elements for recruiting the CRBN E3 ligase.[1][][10] These molecules, often referred to as immunomodulatory drugs (IMiDs), bind to a specific pocket in CRBN, inducing a conformational change that facilitates the recruitment of target proteins.[1][6] While thalidomide itself is effective, its derivatives can offer improved physicochemical properties and degradation efficiency.[9] For instance, lenalidomide-based PROTACs have shown higher metabolic stability and, in some cases, superior target degradation compared to their pomalidomide-based counterparts.[9]

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.[11][12] The length, composition, and attachment point of the linker must be carefully optimized.

-

Linker Composition: Common linker types include polyethylene glycol (PEG) and alkyl chains. PEG linkers are hydrophilic and flexible, which can improve solubility and facilitate the formation of a productive ternary complex.[12] Alkyl linkers are more rigid and hydrophobic, which can enhance cell permeability but may also introduce steric hindrance.[12]

-

Linker Length: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein and CRBN.[13] An optimal linker length allows for favorable protein-protein interactions within the ternary complex, enhancing its stability and the efficiency of ubiquitination.

-

Attachment Point: The point at which the linker is attached to the thalidomide scaffold significantly impacts the PROTAC's activity.[11] The most explored positions on the phthalimide ring are C4 and C5.[11] The choice of attachment point can affect the orientation of the recruited E3 ligase relative to the target protein, thereby influencing degradation efficacy.[11][14]

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that binds to the target protein. The choice of warhead is dictated by the specific protein being targeted for degradation. The affinity of the warhead for the target protein is a factor in PROTAC efficacy, but it is the stability of the ternary complex that is often the limiting factor for efficient degradation.[15] This means that even a warhead with moderate affinity can be effective if the overall ternary complex is stable.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[1] The following tables summarize representative quantitative data for various thalidomide-based PROTACs.

Table 1: Degradation Efficiency of BET-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | CRBN | BRD4 | Jurkat | <1 | >95 |

| dBET1 | CRBN | BRD4 | 293T | 4.3 | >98 |

Data adapted from preclinical studies.[16]

Table 2: Degradation Efficiency of SHP2-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) |

| 11 (ZB-S-29) | CRBN | SHP2 | HeLa | 6.02 |

Data adapted from preclinical studies.[17]

Table 3: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates

| Conjugate Position | In Vitro Plasma Half-life (min) |

| C4-linked | 120 |

| C5-linked | 180 |

Data adapted from preclinical studies.[11]

Experimental Protocols

The development of a novel thalidomide-based PROTAC involves a rigorous process of synthesis, and biochemical and cellular characterization.

Protocol 1: Representative Synthesis of a Pomalidomide-Based PROTAC

This protocol describes a general approach for synthesizing a pomalidomide-based PROTAC.

Materials:

-

Pomalidomide derivative with a reactive handle (e.g., an amine or alcohol)

-

Linker with complementary reactive groups

-

Warhead for the protein of interest with a suitable attachment point

-

Appropriate solvents and reagents for coupling reactions (e.g., HATU, DIPEA for amide bond formation)

Procedure:

-

Functionalization of Pomalidomide: If not already present, introduce a reactive handle onto the pomalidomide scaffold at a suitable position (e.g., C4 or C5 of the phthalimide ring).

-

Linker Attachment: Couple the functionalized pomalidomide to one end of the linker using a suitable chemical reaction (e.g., amide coupling, etherification).

-

Warhead Conjugation: Attach the warhead for the target protein to the other end of the pomalidomide-linker intermediate.

-

Purification and Characterization: Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

A generalized workflow for the synthesis of a thalidomide-based PROTAC.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Lysis buffer

-

Reagents for SDS-PAGE and Western blotting

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[18]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer to extract total protein.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with the appropriate secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the percentage of remaining protein relative to the vehicle-treated control against the PROTAC concentration to determine the DC50 and Dmax values.[16]

Workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)

This assay assesses the formation of the ternary complex (POI-PROTAC-E3 ligase) in vitro.[18]

Materials:

-

Purified recombinant target protein (POI)

-

Purified recombinant CRBN-DDB1 complex

-

Fluorescently labeled ligand for the POI (tracer)

-

PROTAC of interest

-

Assay buffer

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

-

E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex). Plot the change in fluorescence polarization against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Conclusion

Thalidomide-based PROTACs represent a paradigm shift in drug discovery, offering the potential to target and eliminate proteins previously considered "undruggable."[1] The rational design of these molecules requires a deep understanding of the intricate interplay between the thalidomide-based E3 ligase recruiter, the linker, and the target-binding warhead. By carefully optimizing each of these components, researchers can develop highly potent and selective protein degraders. As our knowledge of the ubiquitin-proteasome system and the principles of ternary complex formation continues to expand, the future of thalidomide-inspired therapeutics holds immense promise for the treatment of a wide range of human diseases.[1]

References

- 1. benchchem.com [benchchem.com]

- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Targeted Protein Degradation with Thalidomide-O-amido-C8-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers a more decisive approach by inducing the degradation of the entire protein. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.

A key component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ligase. Thalidomide and its analogs are well-established binders of CRBN and are frequently incorporated into PROTAC design. This technical guide focuses on Thalidomide-O-amido-C8-NHBoc , a versatile chemical linker and E3 ligase ligand used in the synthesis of CRBN-recruiting PROTACs.

The Role of this compound

This compound is a crucial building block for constructing PROTACs. It comprises three key functional components:

-

Thalidomide moiety: This part of the molecule binds to the CRBN E3 ubiquitin ligase, effectively hijacking its function for targeted protein degradation.

-

C8 alkyl linker: An eight-carbon aliphatic chain provides the necessary spacing and flexibility for the PROTAC to bridge the target protein and CRBN, facilitating the formation of a stable and productive ternary complex.

-

Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis of the PROTAC. The Boc group can be readily removed to enable the coupling of a ligand that specifically binds to the protein of interest.

Mechanism of Action: A Visual Guide

The fundamental principle of a PROTAC synthesized using this compound is the induced degradation of a target protein. This process can be visualized as a catalytic cycle.

Quantitative Data: A Case Study with an IDO1 Degrader

To illustrate the practical application and efficacy of a PROTAC synthesized using a thalidomide-C8 linker, we present data on "PROTAC IDO1 Degrader-1". This PROTAC was designed to target Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme, for degradation.[1]

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |

| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2.84 µM | 93% | [1] |

Table 1: Degradation Performance of PROTAC IDO1 Degrader-1

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent cellular assays to evaluate its degradation efficiency. The following protocols are based on the synthesis and evaluation of "PROTAC IDO1 Degrader-1".[1]

Synthesis of PROTAC IDO1 Degrader-1

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow is outlined below.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine linker (Thalidomide-O-amido-C8-NH2).

Step 2: Amide Coupling with the Protein of Interest (POI) Ligand

-

Dissolve the IDO1 ligand (e.g., a derivative of epacadostat with a carboxylic acid handle) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine linker (from Step 1) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Cellular Assay: Western Blot for Protein Degradation

This protocol describes how to quantify the degradation of the target protein (IDO1) in cells treated with the PROTAC.

1. Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC IDO1 Degrader-1 (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IDO1 overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the IDO1 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and effective CRBN-recruiting PROTACs. Its well-defined structure and chemical properties allow for the rational design and construction of novel protein degraders. The case study of the IDO1 degrader demonstrates the successful application of this linker in achieving significant degradation of a therapeutically relevant target. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own PROTACs, thereby advancing the field of targeted protein degradation.

References

A Technical Guide to Thalidomide-O-amido-C8-NHBoc for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Thalidomide-O-amido-C8-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This compound serves as a precursor to the E3 ubiquitin ligase-binding moiety of a PROTAC, specifically targeting the Cereblon (CRBN) E3 ligase. By recruiting CRBN to a target protein, PROTACs induce its ubiquitination and subsequent degradation by the proteasome. This guide will cover the core principles, experimental methodologies, and data interpretation associated with the use of thalidomide-based PROTACs in targeted protein degradation.

Core Concepts: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The thalidomide derivative obtained from this compound functions as the E3 ligase ligand.

The mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

Quantitative Data on Thalidomide-Based PROTACs

While specific quantitative data for PROTACs derived directly from this compound is not extensively available in the public domain, the following tables present representative data from well-characterized thalidomide-based PROTACs to illustrate the typical parameters measured.

Table 1: Representative Binding Affinities and Ternary Complex Formation Data

| PROTAC Example | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to CRBN) | Ternary Complex KD | Cooperativity (α) |

| dBET1 | BRD4 | CRBN | 180 nM | 1.7 µM | 33 nM | 5.5 |

| ARV-825 | BRD4 | CRBN | 28 nM | 2.5 µM | 1.9 nM | 15 |

Note: Data is illustrative and sourced from publicly available research on the specified PROTACs. KD represents the dissociation constant, a measure of binding affinity (lower values indicate stronger binding). Cooperativity (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC.

Table 2: Representative Protein Degradation Data

| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Time Point |

| dBET1 | BRD4 | MV4;11 | ~30 nM | >95% | 18h |

| ARV-825 | BRD4 | RS4;11 | <1 nM | >90% | 4h |

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Synthesis of a Thalidomide-Based PROTAC

This compound is a precursor that requires deprotection of the Boc group to reveal a primary amine. This amine can then be coupled to a linker, which is subsequently attached to a ligand for the protein of interest.

Materials:

-

This compound[5]

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Linker with a carboxylic acid or other reactive group

-

Target protein ligand with a suitable functional group for coupling

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Diisopropylethylamine (DIPEA)

-

Solvents (e.g., DMF, DMSO)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of TFA in DCM (e.g., 20% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

-

Evaporate the solvent and TFA under reduced pressure to obtain the amine salt.

-

-

Linker Coupling:

-

Dissolve the deprotected thalidomide derivative and the linker in a suitable solvent like DMF.

-

Add coupling reagents (e.g., HATU and HOBt) and a base such as DIPEA.

-

Stir the reaction at room temperature overnight.

-

Purify the product by flash chromatography or preparative HPLC.

-

-

Target Ligand Conjugation:

-

Activate the carboxylic acid group of the linker-thalidomide conjugate using coupling reagents.

-

Add the target protein ligand and a base.

-

Stir the reaction until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the quantification of target protein degradation in cells treated with a thalidomide-based PROTAC.[4]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[7]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1 E3 ligase complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody and anti-target protein antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, ubiquitin, CRBN/DDB1, and the target protein.

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Perform Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein (visible as a high-molecular-weight smear) and an anti-target protein antibody to confirm the identity of the ubiquitinated species.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow

Caption: Workflow for determining protein degradation via Western Blot.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Understanding the principles of PROTAC-mediated protein degradation and applying rigorous experimental methodologies are essential for the successful development of these novel therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate thalidomide-based PROTACs for their specific protein of interest. While the provided data is illustrative, the experimental protocols offer a solid starting point for the in-depth characterization of newly synthesized PROTAC molecules.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

Methodological & Application

Application Note and Protocol: Step-by-Step Guide to the Deprotection of the Boc Group on Thalidomide-O-amido-C8-NHBoc

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Thalidomide-O-amido-C8-NHBoc is a key intermediate in the synthesis of PROTACs, serving as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). The terminal Boc group masks a primary amine, which, upon deprotection, can be coupled to a linker connected to a target protein ligand. This document provides a detailed protocol for the efficient removal of the Boc protecting group from this compound to yield the corresponding primary amine, Thalidomide-O-amido-C8-NH2, typically as a trifluoroacetate (TFA) salt.

The most common and effective method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).[1][2] The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[3][4] Studies on the stability of thalidomide have shown it to be compatible with acidic conditions, making this a suitable method for the desired transformation.[5][6]

Key Experimental Parameters

A summary of the key quantitative data for the Boc deprotection of this compound is presented in the table below for easy reference.

| Parameter | Value | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Reagent | Trifluoroacetic Acid (TFA) | 10-20 equivalents (20-50% v/v in DCM) |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |

| Work-up | In vacuo removal of solvent and excess TFA | The product is typically isolated as the TFA salt. |

| Expected Yield | >95% (Quantitative) | The reaction is generally high-yielding. |

Experimental Protocol

This protocol describes the deprotection of the Boc group from this compound using trifluoroacetic acid.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

High-vacuum pump

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

LC-MS for reaction monitoring (optional)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 equiv., typically 20-50% of the total volume) to the stirred solution. An exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being more polar, will have a lower Rf value on TLC compared to the starting material.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Drying: For complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent (e.g., toluene) two to three times. Subsequently, dry the product under high vacuum to obtain Thalidomide-O-amido-C8-NH2 as its TFA salt, typically as a solid or viscous oil. The product can be used in the next synthetic step without further purification.

Visualizations

Diagram 1: Boc Deprotection Reaction Scheme

Caption: Chemical transformation of the Boc-protected amine to the free amine TFA salt.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for Boc deprotection.

Safety Precautions

-

Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

-

The reaction generates isobutylene and carbon dioxide gas, so ensure the reaction vessel is not sealed.[3]

The protocol described provides a reliable and efficient method for the deprotection of the Boc group from this compound. The use of trifluoroacetic acid in dichloromethane is a standard and robust procedure that yields the desired amine in high purity and yield, ready for subsequent conjugation in the synthesis of PROTACs and other molecular constructs. Proper monitoring and adherence to safety precautions are essential for the successful and safe execution of this protocol.

References

Application Notes and Protocols for the Conjugation of a Target Protein Ligand to Thalidomide-O-amido-C8-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide-O-amido-C8-NHBoc is a key building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase. This molecule consists of the thalidomide moiety, which binds to CRBN, connected to an 8-carbon alkyl linker terminating in a Boc-protected amine. The protected amine allows for selective deprotection to reveal a primary amine, which can then be conjugated to a ligand for a target protein.

This document provides a detailed experimental protocol for the two-step process of first deprotecting this compound and subsequently conjugating the resulting amine to a target protein ligand. Methodologies for common conjugation chemistries, purification, and characterization are described.

Principle of the Reaction

The overall process involves two key chemical transformations:

-